molecular formula C11H16O2 B15133588 Benzene, dimethoxytrimethyl- CAS No. 89741-55-9

Benzene, dimethoxytrimethyl-

Cat. No.: B15133588
CAS No.: 89741-55-9
M. Wt: 180.24 g/mol
InChI Key: BVRPCSDYAIFTHP-UHFFFAOYSA-N
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Description

Properties

CAS No.

89741-55-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1,2-dimethoxy-3,4,5-trimethylbenzene

InChI

InChI=1S/C11H16O2/c1-7-6-10(12-4)11(13-5)9(3)8(7)2/h6H,1-5H3

InChI Key

BVRPCSDYAIFTHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, dimethoxytrimethyl- can be synthesized through various methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of benzene, dimethoxytrimethyl- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Electrophilic Substitution in Trimethylbenzenes

Mesitylene (1,3,5-trimethylbenzene) undergoes electrophilic substitution reactions due to its electron-rich aromatic ring :

  • Bromination :
    Mesitylene reacts with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to yield mesityl bromide:

    (CH3)3C6H3+Br2(CH3)3C6H2Br+HBr\text{(CH}_3\text{)}_3\text{C}_6\text{H}_3 + \text{Br}_2 \rightarrow \text{(CH}_3\text{)}_3\text{C}_6\text{H}_2\text{Br} + \text{HBr}

    The methyl groups direct incoming electrophiles to the para and ortho positions relative to the substituents .

  • Friedel-Crafts Alkylation :
    While mesitylene itself is rarely alkylated due to steric hindrance, methylbenzene (toluene) undergoes alkylation with chloroalkanes (e.g., CH₃Cl) via AlCl₃ catalysis :

    C6H6+CH3ClAlCl3C6H5CH3+HCl\text{C}_6\text{H}_6 + \text{CH}_3\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_3 + \text{HCl}

Oxidation Reactions

Trimethylbenzenes are oxidized under varying conditions:

  • Nitric Acid Oxidation :
    Mesitylene oxidizes to trimesic acid (1,3,5-benzenetricarboxylic acid) :

    (CH3)3C6H3HNO3C6H3(COOH)3\text{(CH}_3\text{)}_3\text{C}_6\text{H}_3 \xrightarrow{\text{HNO}_3} \text{C}_6\text{H}_3(\text{COOH})_3
  • Mild Oxidation :
    Using MnO₂, mesitylene converts to 3,5-dimethylbenzaldehyde .

Reactivity of Dimethoxybenzenes

1,2-Dimethoxybenzene (veratrole) exhibits distinct reactivity due to electron-donating methoxy groups :

PropertyValue
Boiling Point479.2 K (206°C)
Melting Point288 K (15°C)

While specific reactions for dimethoxytrimethylbenzene are not reported, methoxy groups typically enhance electrophilic substitution at activated positions (ortho/para to substituents).

Catalytic Dehydration and Cyclization

A synthetic route for 1,3,5-trimethylbenzene involves the catalytic dehydration of acetone under high pressure (150–250 atm) and temperature (330–370°C) using alumina catalysts :

3CH3COCH3C6H3(CH3)3+3H2O3\,\text{CH}_3\text{COCH}_3 \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_3 + 3\,\text{H}_2\text{O}

This method yields mesitylene in up to 60% efficiency .

Mechanism of Action

The mechanism of action of benzene, dimethoxytrimethyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : Benzene, dimethoxytrimethyl-
  • CAS Number : 89741-55-9
  • Molecular Formula : C₁₁H₁₆O₂
  • Molecular Weight : 180.2435 g/mol .

Applications :
Primarily used as a laboratory chemical and in the synthesis of other compounds .

Hazards: Classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (Category 3, H335).

Data Limitations :
Critical physicochemical properties (melting/boiling points, solubility, etc.) and stability/reactivity data are unavailable .

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight (g/mol) References
Benzene, dimethoxytrimethyl- 89741-55-9 C₁₁H₁₆O₂ 2 methoxy, 3 methyl 180.24
Benzene, 1,2-dimethoxy- 91-16-7 C₈H₁₀O₂ 2 methoxy 138.16
Benzene, 1-ethyl-4-methoxy-2-methyl 61000-06-4 C₁₀H₁₄O 1 methoxy, 1 ethyl, 1 methyl 150.22
Benzene, 1,2,4-trimethyl- 95-63-6 C₉H₁₂ 3 methyl 120.19
1,3-Dimethoxybenzene 151-10-0 C₈H₁₀O₂ 2 methoxy 138.16

Key Observations :

  • Substituent Effects : The target compound’s combination of methoxy (electron-donating) and methyl groups likely increases steric hindrance and reduces polarity compared to purely dimethoxy derivatives (e.g., 1,2-dimethoxybenzene) .
  • Molecular Weight : Higher than analogues like 1,2-dimethoxybenzene, suggesting differences in volatility and solubility .

Physicochemical Properties

Limited data for the target compound necessitates extrapolation from analogues:

  • Polarity : Methoxy groups enhance polarity, but methyl groups counteract this effect. Comparatively, 1,2-dimethoxybenzene is more polar due to lacking methyl groups .
  • In contrast, 1,2,4-trimethylbenzene (a hydrocarbon) is highly stable but flammable .

Hazard Profiles

Compound Acute Toxicity (Oral) Skin/Irritation Carcinogenicity
Benzene, dimethoxytrimethyl- Category 4 (H302) Category 2 (H315) Potential carcinogen
1,2-Dimethoxybenzene No data No data Not classified
1,2,4-Trimethylbenzene Low Irritant Suspected carcinogen
1,3-Dimethoxybenzene Low Mild irritant No data

Notes:

  • The target compound’s carcinogenicity aligns with benzene derivatives but lacks specific epidemiological data .
  • 1,2,4-Trimethylbenzene is flagged for suspected carcinogenicity due to structural similarity to toluene and xylene .

Critical Data Gaps and Research Needs

  • Physicochemical Data : Melting/boiling points, solubility, and LogP values for the target compound are essential for industrial handling .
  • Toxicokinetics : Absence of in vivo toxicity studies limits risk assessment.

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